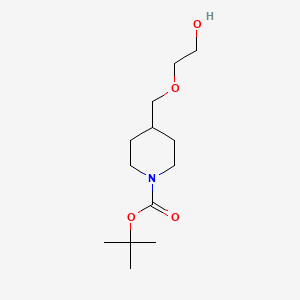

tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-6-4-11(5-7-14)10-17-9-8-15/h11,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJERADZJMWHFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260099-72-6 | |

| Record name | tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethoxy methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the hydroxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemical research, tert-butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : Utilized in the development of new drugs targeting the central nervous system.

- Agrochemicals : Acts as a precursor for compounds used in agricultural applications.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to ketones or aldehydes |

| Reduction | Forms alcohols or amines |

| Substitution | Nucleophilic substitution with functional groups |

Biology

The compound is utilized in biological studies, particularly in understanding enzyme mechanisms and protein-ligand interactions. It can modulate enzyme activity or alter receptor binding, making it valuable for:

- Enzyme Inhibition Studies : Investigating how the compound affects specific enzymes.

- Drug Design : Serving as a building block for creating new therapeutic agents.

Case Study Example : Research has demonstrated that derivatives of this compound can significantly impact enzyme kinetics, providing insights into potential drug targets .

Medicine

In medicinal chemistry, this compound is explored as a building block for novel therapeutics. Its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural and Physical Properties

Key Observations:

- Substituent Diversity : The target compound’s (2-hydroxyethoxy)methyl group distinguishes it from analogs with aromatic (e.g., pyridinyl in ), alkyl (e.g., 4-methylpentyl in ), or cyclobutyl groups (e.g., compound 37 in ).

- Polarity and Solubility: The hydroxyl and ether groups in the target compound enhance hydrophilicity compared to non-polar analogs like compound 37 or tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate .

Spectral Data and Structural Confirmation

Table 2: NMR and HRMS Highlights

Biological Activity

tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate, with the chemical formula C13H25NO4 and CAS number 1260099-72-6, is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyethoxy methyl group, contributing to its unique properties. Its molecular weight is approximately 259.35 g/mol, and it is primarily characterized by its ester functional group.

| Property | Value |

|---|---|

| Chemical Formula | C13H25NO4 |

| Molecular Weight | 259.35 g/mol |

| CAS Number | 1260099-72-6 |

| Purity | 95% |

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Recent studies have explored the potential antiviral properties of this compound. For instance, it has been evaluated against various viruses, showing promising results in inhibiting viral replication without significant cytotoxicity .

- Cytotoxicity : The compound's cytotoxic effects have been assessed using the half-maximal cytotoxic concentration (CC50) metric. A lower CC50 indicates higher toxicity; however, this compound demonstrates a favorable therapeutic index in preliminary studies .

- Mechanistic Insights : It is suggested that the compound may interact with specific viral proteins or cellular pathways that facilitate viral entry or replication, although detailed mechanisms remain to be elucidated.

Antiviral Studies

In vitro studies have highlighted the effectiveness of this compound against several viral strains:

| Virus Type | EC50 (μM) | Cytotoxicity (CC50 μM) | Therapeutic Index (TI) |

|---|---|---|---|

| HIV-1 | 3.98 | >400 | >100 |

| Tobacco Mosaic Virus | 58.7 | Not specified | Not specified |

These results indicate that the compound has significant antiviral properties, particularly against HIV-1, with a high therapeutic index suggesting low toxicity relative to its antiviral efficacy .

Cytotoxicity Assessment

The cytotoxic effects were evaluated in various cell lines to determine safety profiles. The CC50 values indicate that while the compound exhibits some cytotoxic effects, they are significantly lower than its antiviral concentrations, suggesting a potentially safe therapeutic window for further development.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of this compound:

- HIV Research : A study demonstrated that this compound effectively inhibited HIV replication in MT-4 cells with an EC50 value of 3.98 μM and a high therapeutic index .

- Viral Inhibition : In another research effort focusing on tobacco mosaic virus (TMV), the compound displayed effective inhibition at concentrations that did not induce significant cytotoxicity, reinforcing its potential as an antiviral agent .

Q & A

Q. What role does this compound play in synthesizing boron-containing therapeutics?

- Methodological Guidance :

- The hydroxyethoxy side chain can serve as a linker for introducing boronate esters via Suzuki-Miyaura cross-coupling, enabling radiopharmaceutical labeling (e.g., ) .

- Optimize reaction conditions (Pd(OAc)/XPhos ligand) to achieve >80% yield in coupling with aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.